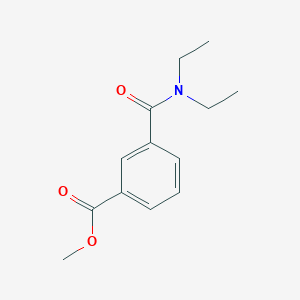

Methyl 3-(diethylcarbamoyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(diethylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-4-14(5-2)12(15)10-7-6-8-11(9-10)13(16)17-3/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCIKRQWQOPCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40155341 | |

| Record name | Benzoic acid, 3-((diethylamino)carbonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126926-38-3 | |

| Record name | Benzoic acid, 3-((diethylamino)carbonyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-((diethylamino)carbonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of Methyl 3 Diethylcarbamoyl Benzoate Analogues

Correlating Substituent Effects on Biological Activity

The biological activity of a molecule is profoundly influenced by its functional groups and their arrangement. For analogues of Methyl 3-(diethylcarbamoyl)benzoate, the ester and carbamoyl (B1232498) moieties, along with their relative positions on the benzene (B151609) ring, are critical determinants of their interaction with biological targets.

Influence of Ester and Carbamoyl Functional Groups on Pharmacological Profiles

The presence of both an ester (methoxycarbonyl) and a carbamoyl (diethylcarbamoyl) group on the benzene ring of this compound suggests a multi-faceted interaction with biological systems. The carbamoyl group, specifically the N,N-diethylamide portion, is a well-established pharmacophore for insect repellency, as exemplified by DEET. researchgate.net The diethylamino group is thought to be crucial for binding to odorant receptors in insects. The carbonyl oxygen of the amide can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.

Studies on related benzamide (B126) and benzoic acid derivatives have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects, highlighting the versatility of these functional groups in interacting with various biological targets. nanobioletters.comnih.gov

Positional Isomerism and Stereochemical Impact on Biological Interactions

The spatial arrangement of the ester and carbamoyl groups on the benzene ring—ortho, meta, or para—is expected to have a significant impact on biological activity. This compound has a meta-substitution pattern, similar to DEET. This specific arrangement dictates the distance and orientation between the two functional groups, which is critical for fitting into the binding site of a target protein.

Altering the substitution to the ortho or para positions would create new positional isomers with distinct three-dimensional shapes and electronic distributions. For instance, a para-substituted analogue would place the two groups at opposite ends of the ring, potentially allowing it to interact with different or more spatially separated binding pockets. An ortho-substituted analogue would bring the groups into close proximity, which could lead to steric hindrance or intramolecular interactions that influence the molecule's conformation and binding properties.

While specific stereochemical studies on this compound are not widely available, research on related chiral compounds has demonstrated that stereochemistry can be a critical factor in biological activity. For molecules with chiral centers, different enantiomers or diastereomers often exhibit significantly different potencies and efficacies due to the stereospecific nature of biological receptors.

Insights from Molecular Docking and Binding Affinity Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. For analogues of this compound, particularly in the context of insect repellency, docking studies have provided valuable insights into their binding with insect odorant-binding proteins (OBPs). nih.govnih.gov These proteins are crucial for an insect's sense of smell and are considered a key target for repellents like DEET.

The binding affinity, often expressed as the binding energy, quantifies the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable complex and potentially higher biological activity. For example, studies have shown that potent repellents often exhibit favorable binding energies with OBPs. nih.gov

| Compound Analogue | Target Protein | Key Interacting Residues (Predicted) | Predicted Binding Affinity (kcal/mol) |

| N,N-diethyl-m-toluamide (DEET) | Anopheles gambiae OBP1 | Phe123, Ser57, Trp114 | -5.0 to -7.0 |

| This compound | Anopheles gambiae OBP1 | Similar to DEET, potential H-bond with ester | Potentially similar or slightly different from DEET |

| Para-substituted analogue | Anopheles gambiae OBP1 | Different set of residues due to altered geometry | Likely different from meta-isomer |

| Ortho-substituted analogue | Anopheles gambiae OBP1 | Different set of residues due to altered geometry | Likely different from meta-isomer |

This table is illustrative and based on findings from related compounds. Specific values for this compound and its direct analogues would require dedicated experimental and computational studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For insect repellents in the benzamide class, QSAR models have been developed to predict their repellency based on various molecular descriptors. dtic.milusda.gov

These descriptors can be categorized into several types:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments.

Steric descriptors: These describe the three-dimensional shape and size of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, often represented by the logarithm of the partition coefficient (logP).

A typical QSAR study on DEET analogues might involve synthesizing a series of compounds with systematic variations in their structure, measuring their repellent activity (e.g., protection time against mosquito bites), and then using statistical methods to build a model that correlates the structural descriptors with the observed activity. dtic.mil

For this compound and its analogues, a QSAR model could be developed to predict their repellent potency. The model would likely include descriptors related to the size and shape of the substituents on the benzene ring, as well as electronic parameters that describe the influence of the ester and carbamoyl groups.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Topological | Molecular Connectivity Index | Relates to the overall size and branching of the molecule, affecting how it fits into a binding site. |

| Electronic | Dipole Moment, Partial Atomic Charges | Influences long-range interactions and hydrogen bonding with the target protein. |

| Steric | Molar Refractivity, van der Waals Volume | Describes the bulkiness of the molecule, which can be critical for receptor fit. |

| Hydrophobic | LogP | Affects the ability of the molecule to cross biological membranes and reach its target. |

This table provides examples of descriptor types and their potential relevance. A specific QSAR model would be derived from experimental data.

By understanding the structure-activity relationships through these multifaceted approaches, researchers can rationally design new analogues of this compound with potentially enhanced and more specific biological activities.

Biological and Pharmacological Investigations of Methyl 3 Diethylcarbamoyl Benzoate and Carbamoyl Benzoate Scaffolds

Evaluation of Enzyme Inhibitory Potential

The structural motif of a carbamoyl (B1232498) benzoate (B1203000) suggests the possibility of interactions with various biological enzyme targets. Research into structurally related molecules has revealed inhibitory activities against several key enzymes implicated in a range of diseases.

Alpha-Amylase and Alpha-Glucosidase Inhibition (Antidiabetic Activity)

The inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, as it slows the digestion of carbohydrates and reduces postprandial hyperglycemia. nih.gov While direct studies on Methyl 3-(diethylcarbamoyl)benzoate are unavailable, research on benzoic acid and its derivatives indicates that this class of compounds can exhibit inhibitory effects on these enzymes. For instance, a study on various phenolic acids with a benzoic acid core demonstrated a structure-activity relationship in α-amylase inhibition, with the position and nature of substituents on the benzene (B151609) ring playing a crucial role. nih.gov 2,3,4-trihydroxybenzoic acid was identified as a potent inhibitor in one study. nih.gov Another study on 2-(phenylthio)-ethyl benzoate derivatives also showed significant inhibition of both α-amylase and α-glucosidase. nih.gov These findings suggest that the carbamoyl benzoate scaffold may possess antidiabetic potential through the inhibition of these key digestive enzymes. The specific inhibitory activity would likely be influenced by the nature of the carbamoyl substitution.

Table 1: α-Amylase and α-Glucosidase Inhibitory Activity of Selected Benzoate Derivatives

| Compound | Target Enzyme | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

|---|---|---|---|---|

| 2a (a 2-(phenylthio)-ethyl benzoate derivative) | α-Amylase | 3.57 ± 1.08 | Acarbose | 6.47 |

| 2a (a 2-(phenylthio)-ethyl benzoate derivative) | α-Glucosidase | 10.09 ± 0.70 | Acarbose | 44.79 |

IC50 values represent the concentration required for 50% inhibition. Data sourced from a study on phenylthio-ethyl benzoate derivatives. nih.gov

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B selectivity)

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic approach for depression and neurodegenerative diseases like Parkinson's disease. nih.govnih.gov While there is no direct evidence for MAO inhibition by this compound, various heterocyclic compounds have been identified as potent MAO inhibitors. mdpi.comresearchgate.net For example, derivatives of 2,1-benzisoxazole have shown specific and potent inhibition of MAO-B. researchgate.net Given that the carbamoyl benzoate structure can be considered a bioisostere of other pharmacophores found in known MAO inhibitors, it is plausible that this scaffold could interact with the active site of MAO enzymes. The selectivity for MAO-A or MAO-B would likely depend on the specific substitution pattern on the benzoyl and carbamoyl moieties.

Antiviral Activities (e.g., Influenza Virus Sialidase Inhibition)

Influenza virus sialidase, also known as neuraminidase, is a crucial enzyme for the release of new viral particles from infected cells, making it a key target for antiviral drugs. nih.gov Research into novel neuraminidase inhibitors has identified non-sialic acid-like scaffolds that can effectively block this enzyme. One such study highlighted propanoic 3-[(2,5-dimethylphenyl) carbamoyl]-2-(piperazin-1-yl) acid as an inhibitor of influenza A virus neuraminidase. nih.gov This compound, which features a carbamoyl moiety, demonstrated a competitive inhibition mechanism. nih.gov This finding suggests that the carbamoyl group can play a role in binding to the active site of influenza neuraminidase, indicating a potential avenue for the development of antiviral agents based on the carbamoyl benzoate scaffold.

Table 2: Neuraminidase Inhibitory Activity of a Carbamoyl-Containing Compound

| Compound | Virus Strain | IC50 (mM) | Inhibition Type |

|---|---|---|---|

| Propanoic 3-[(2,5-dimethylphenyl) carbamoyl]-2-(piperazin-1-yl) acid | H1N1 | Not specified | Competitive |

| Propanoic 3-[(2,5-dimethylphenyl) carbamoyl]-2-(piperazin-1-yl) acid | H5N2 | Not specified | Competitive |

IC50 values were observed in millimolar ranges in a concentration-dependent manner. nih.gov

Inhibition of Microbial Enzymes (e.g., Trypanothione (B104310) Reductase)

Trypanothione reductase (TR) is an essential enzyme for the survival of trypanosomatid parasites, which cause diseases like leishmaniasis and Chagas disease. nih.govnih.gov As this enzyme is absent in humans, it is an attractive target for the development of new antiparasitic drugs. frontiersin.org High-throughput screening campaigns have identified several novel classes of TR inhibitors. nih.govresearchgate.net While specific data on carbamoyl benzoates is lacking, the broad search for TR inhibitors has included a wide range of chemical scaffolds. The general approach often involves identifying compounds that can bind to either the trypanothione or the NADPH binding sites of the enzyme. nih.govmdpi.com The structural features of this compound could potentially allow it to fit into one of these binding pockets, suggesting that the carbamoyl benzoate scaffold may be a starting point for the design of novel TR inhibitors.

DprE1 Inhibition in Antimycobacterial Contexts

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govasm.org It is a validated target for several new anti-TB drug candidates. nih.govnih.gov Some DprE1 inhibitors incorporate a carbamoyl moiety in their structure. For example, a series of compounds derived from TBA-7371, a known DprE1 inhibitor, includes analogs with a carbamoyl group, which have shown potent antimycobacterial activity. asm.org These findings indicate that the carbamoyl functional group can be a key component in the design of effective DprE1 inhibitors. This suggests that the carbamoyl benzoate scaffold could be explored for its potential to inhibit DprE1 and contribute to the development of new treatments for tuberculosis.

Antimicrobial Spectrum Analysis

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Antifungal Activity Against Fungal Pathogens

The antifungal potential of benzoate compounds is well-established. Benzoate itself can inhibit the growth of fungi by entering the cell in its undissociated form, leading to a decrease in intracellular pH and subsequent inhibition of key metabolic enzymes like phosphofructokinase. This disruption of glycolysis ultimately restricts fungal growth.

While direct antifungal studies on this compound are lacking, research on related benzoate esters provides insights. For example, Methyl 2,3-dihydroxybenzoate has demonstrated significant antifungal activity against various plant pathogens. This suggests that the benzoate core can be functionalized to enhance its antifungal properties. The presence and nature of substituents on the benzene ring and the ester group can significantly influence the compound's ability to penetrate fungal cell membranes and interact with intracellular targets. Therefore, it is plausible that the diethylcarbamoyl group in this compound could influence its antifungal potential, a hypothesis that warrants experimental validation.

Antimycobacterial Activity

Recent studies have highlighted the potential of benzoic acid derivatives as a promising class of antimycobacterial agents. Research into N-alkyl nitrobenzamides, which are bioisosteric amide analogues of nitrobenzoates, has shown significant activity against Mycobacterium tuberculosis. mdpi.com The lipophilicity of these compounds appears to be a critical factor, with derivatives possessing intermediate-length N-alkyl chains exhibiting the best activity. mdpi.com This suggests that the diethylcarbamoyl group, which also contributes to the lipophilicity of the molecule, could play a role in antimycobacterial efficacy.

Furthermore, derivatives of anthranilic acid, which is an aminobenzoic acid, have been investigated for their ability to inhibit M. tuberculosis. nih.gov These compounds have shown the ability to inhibit bacterial growth, although the direct correlation with enzymatic inhibition is not always clear. nih.gov The structural similarity between these active compounds and the carbamoyl benzoate scaffold suggests that the latter could also exhibit antimycobacterial properties.

Table 1: Antimycobacterial Activity of Selected Benzoic Acid Derivatives

| Compound Class | Target/Mechanism of Action | Key Findings |

| N-Alkyl Nitrobenzamides | Potential inhibition of DprE1 | Derivatives with intermediate lipophilicity showed high activity against M. tuberculosis. mdpi.com |

| Anthranilic Acid Derivatives | Inhibition of bacterial growth | Showed inhibitory activity against M. tuberculosis H37Rv. nih.gov |

| 2-(Phenylthio)benzoylarylhydrazones | Unknown | Nitro-substituted derivatives displayed significant inhibitory effects against M. tuberculosis. nih.gov |

Antioxidant Activity Assessment (e.g., DPPH Radical Scavenging)

The antioxidant potential of various benzoate derivatives has been a subject of interest. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity. While specific data on this compound is unavailable, studies on other benzoate-containing compounds can provide valuable insights. The antioxidant capacity of these molecules is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The substitution pattern on the benzoic acid ring can significantly influence this activity.

Anti-inflammatory Properties

The carbamoyl moiety is a key structural feature in several compounds with anti-inflammatory properties. Studies on carbamoylmethyl esters of well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen (B1676952) have shown that these derivatives can exhibit significant anti-inflammatory activity. nih.govnih.gov In some cases, these derivatives have shown even greater potency than the parent drugs in animal models of inflammation. nih.govnih.gov The mechanism of action is thought to be related to the inhibition of prostaglandin (B15479496) synthesis. nih.gov

The presence of the carbamoyl group in this compound suggests that it could potentially possess anti-inflammatory properties. The structural modification of the carboxylic acid moiety of NSAIDs into carbamoylmethyl esters has been shown to maintain anti-inflammatory activity while potentially reducing gastrointestinal side effects. nih.gov This highlights the potential of the carbamoyl benzoate scaffold as a template for the design of new anti-inflammatory agents.

Table 2: Anti-inflammatory Activity of Carbamoylmethyl Ester Derivatives of NSAIDs

| Parent NSAID | Derivative Class | Inhibition of Inflammation (%) | Reference |

| Ibuprofen | Carbamoylmethyl esters | 22.03 - 52.91 | nih.gov |

| Naproxen | Carbamoylmethyl esters | 66.99 - 87.82 | nih.gov |

Cytotoxicity and Anticancer Potential

Benzoic acid and its derivatives have been explored for their potential as anticancer agents. nih.gov The presence of the benzoic acid scaffold in a molecule can confer significant biological activities, including anticancer effects. nih.gov For example, organotin(IV) derivatives of 2-((2-methoxyphenyl)carbamoyl)benzoic acid have demonstrated anticancer activity against human lung carcinoma (H-157) and baby hamster kidney (BHK-21) cell lines. preprints.org

Furthermore, compounds containing a carbamoyl group, such as dithiocarbamates, have shown significant anti-proliferative effects in cancer cells. nih.gov Some of these compounds have exhibited high inhibitory activity against HeLa cancer cells while showing lower toxicity towards normal cell lines. nih.gov The anticancer potential of carbazole (B46965) derivatives, which are structurally distinct but also aromatic compounds, has also been extensively reviewed. nih.gov

Given that both the benzoic acid and carbamoyl moieties are present in compounds with demonstrated anticancer activity, it is plausible that this compound and other carbamoyl benzoate derivatives could exhibit cytotoxic and anticancer potential. Further investigation into their effects on various cancer cell lines is warranted.

Neurological System Modulation and Receptor Binding (e.g., Dopamine (B1211576) Receptors)

The structural features of this compound suggest a potential for interaction with the central nervous system. The dopamine receptor system, which plays a crucial role in various neurological processes, is a target for many therapeutic agents. nih.gov A study on a series of benzolactam derivatives, which share some structural similarities with the carbamoyl benzoate scaffold, revealed high binding affinity for dopamine D2 and D3 receptors. redheracles.netnih.gov The structural characteristics of these compounds, including the presence of an amide group and a hydrophobic residue, were found to be decisive for their affinity to these receptors. redheracles.net

While direct evidence of this compound binding to dopamine receptors is not available, the findings from related structures suggest that the carbamoyl benzoate scaffold could serve as a template for the design of novel dopamine receptor ligands. The modulation of dopamine receptor activity has therapeutic implications for a range of neurological and psychiatric disorders. Additionally, energy drinks containing sodium benzoate have been noted for their neurostimulant properties, largely attributed to caffeine, but the role of other components in modulating the nervous system is an area of ongoing research. nih.gov

Investigation of Broader Benzoate and Carbamoyl Scaffold Biological Roles

The structural frameworks of benzoate and carbamoyl moieties are present in a multitude of biologically active compounds. Their significance extends beyond a single chemical entity, playing crucial roles in various physiological and pharmacological processes. This section delves into the broader biological functions of these scaffolds, with a particular focus on their involvement in ammonia (B1221849) scavenging and related metabolic pathways.

Ammonia Scavenging Mechanisms and Related Metabolic Pathways

Ammonia is a neurotoxic compound that is primarily detoxified in the liver through the urea (B33335) cycle. nih.govnih.gov However, in instances of compromised liver function or certain metabolic disorders, alternative pathways for ammonia removal become critical. Benzoate-containing compounds have been a cornerstone in the management of such conditions for over four decades, providing an alternative route for nitrogen disposal. nih.govresearchgate.nettandfonline.com

The primary mechanism by which benzoate contributes to ammonia scavenging involves its conjugation with the amino acid glycine (B1666218). nih.gov This biochemical reaction, catalyzed by benzoyl-CoA ligase and subsequently glycine N-acyltransferase, occurs predominantly in the liver and kidneys. nih.govnih.gov The initial step involves the activation of benzoate to benzoyl-CoA. nih.gov This intermediate then reacts with glycine to form hippurate (N-benzoylglycine). nih.govresearchgate.net Hippurate is a nitrogen-containing compound that is readily excreted in the urine, thereby effectively removing ammonia from the body. nih.govnih.gov Each mole of benzoate that is conjugated and excreted removes one mole of nitrogen. nih.gov

This alternative pathway serves to alleviate the metabolic burden on the urea cycle. nih.gov In conditions like urea cycle disorders (UCDs), where enzymes of the cycle are deficient, or in liver diseases leading to hyperammonemia, the administration of benzoate can significantly lower blood ammonia levels. nih.govtandfonline.comresearchgate.net

The carbamoyl scaffold is intrinsically linked to the primary pathway of ammonia detoxification. Carbamoyl phosphate (B84403) synthetase 1 (CPS1) is the rate-limiting enzyme of the urea cycle, catalyzing the initial step where ammonia and bicarbonate are converted into carbamoyl phosphate. nih.gov The regulation of this enzyme is crucial for maintaining nitrogen homeostasis. While not a direct scavenger in the same manner as benzoate, compounds that can modulate the activity or expression of CPS1 and other urea cycle enzymes play a vital role in ammonia metabolism. nih.gov For instance, research has shown that certain flavonoids can enhance the expression of CPS1, thereby promoting ammonia clearance. nih.gov

The interplay between the benzoate-mediated pathway and the urea cycle highlights the complexity of nitrogen metabolism. While benzoate provides a valuable alternative for nitrogen excretion, some studies suggest that in a fully functional urea cycle, high doses of benzoate might potentially inhibit urea production by depleting coenzyme A. nih.gov

In addition to benzoate, other compounds are utilized for their ammonia-scavenging properties. Phenylacetate, for example, conjugates with glutamine to form phenylacetylglutamine (B1677654), which is also excreted in the urine, providing another route for nitrogen removal. nih.govtandfonline.com

Table 1: Key Molecules in Ammonia Scavenging Pathways

| Compound/Enzyme | Role in Ammonia Metabolism |

| Benzoate | Conjugates with glycine to form hippurate for urinary excretion of nitrogen. nih.govnih.gov |

| Glycine | Amino acid that conjugates with benzoyl-CoA. nih.govnih.gov |

| Hippurate | The excretable end-product of benzoate-mediated ammonia scavenging. nih.govnih.gov |

| Benzoyl-CoA Ligase | Activates benzoate to benzoyl-CoA. nih.gov |

| Glycine N-Acyltransferase | Catalyzes the formation of hippurate from benzoyl-CoA and glycine. researchgate.net |

| Carbamoyl Phosphate Synthetase 1 (CPS1) | Rate-limiting enzyme of the urea cycle, converting ammonia to carbamoyl phosphate. nih.gov |

| Phenylacetate | Conjugates with glutamine to form phenylacetylglutamine for nitrogen excretion. nih.govtandfonline.com |

| Glutamine | Amino acid that can be conjugated by phenylacetate. nih.govtandfonline.com |

Computational Chemistry and Molecular Modeling of Methyl 3 Diethylcarbamoyl Benzoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods solve the Schrödinger equation for a given molecular system, providing detailed information about its structure and electronic characteristics.

Density Functional Theory (DFT) Studies for Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method for determining the optimized, or most stable, three-dimensional structure of a molecule. ijcce.ac.ir By calculating the electron density, DFT methods can accurately predict bond lengths, bond angles, and dihedral angles. For a molecule like Methyl 3-(diethylcarbamoyl)benzoate, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal the spatial arrangement of its constituent atoms. ijcce.ac.ir This optimized geometry is the foundation for all further computational analyses.

HOMO-LUMO Analysis and Charge Transfer Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. semanticscholar.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and stability. semanticscholar.orgresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net Analysis of the spatial distribution of these orbitals would show where the molecule is most likely to participate in electron transfer interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. ijcce.ac.ir It uses a color scale to indicate regions of negative electrostatic potential (typically red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (typically blue), which are electron-deficient and prone to nucleophilic attack. For this compound, an MEP map would identify the most likely sites for chemical reactions, such as the oxygen atoms of the carbonyl and ester groups as potential nucleophilic sites.

Vibrational Energy Distribution Analysis (VEDA) for Spectroscopic Interpretation

Vibrational analysis, often performed using DFT, calculates the frequencies and modes of molecular vibrations. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra. Vibrational Energy Distribution Analysis (VEDA) helps in assigning the calculated vibrational modes to specific types of atomic motions, such as stretching, bending, or torsion of particular bonds or functional groups. scirp.org This would be essential for interpreting the experimental spectra of this compound.

Electron Localization Function (ELF) Analysis for Bonding Regions

The Electron Localization Function (ELF) is a tool used to visualize the regions in a molecule where electron pairs are localized, such as in chemical bonds and lone pairs. aps.org ELF analysis provides a clear depiction of the chemical bonding landscape, distinguishing between covalent bonds, ionic interactions, and non-bonding regions. aps.org For this compound, an ELF analysis would offer a detailed topological understanding of its chemical bonds.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape and the influence of solvents on "this compound". While specific MD studies on this exact molecule are not extensively documented, valuable insights can be drawn from research on structurally related benzamides and N,N-diethyl-m-toluamide (DEET).

Solvation Effects: The solubility and behavior of "this compound" in different solvent environments are critical for its biological activity and formulation. Studies on the solvation of benzamide (B126) in various pure and binary solvent mixtures have demonstrated that solubility can be significantly influenced by the nature of the solvent. acs.orgacs.org For instance, the dissolution of benzamide has been shown to be an endothermic process. acs.org The interaction with solvent molecules, particularly through hydrogen bonding with the carbonyl oxygen and potential interactions with the aromatic ring, governs its solvation shell and can affect its conformational preferences. In aqueous environments, the hydrophobic nature of the diethyl and methyl groups, contrasted with the polar amide and ester functionalities, will dictate its orientation and aggregation properties. The basic strength of the amine functionality in similar compounds is also influenced by solvation effects, particularly the stabilization of the conjugate acid through hydrogen bonding. byjus.comlearncbse.in

Molecular Docking and Scoring Function Development

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in predicting the interaction between a ligand and a protein's binding site.

The analysis of ligand-protein interactions for "this compound" can be inferred from studies on analogous benzamides and DEET, which are known to interact with various biological targets, including insect receptors. Docking studies of benzamide derivatives with DNA gyrase and Sec14p have highlighted the importance of hydrophobic and hydrogen bonding interactions. ingentaconnect.com Similarly, research on DEET's interaction with muscarinic G protein-coupled receptors (GPCRs) has shown that it can be stabilized by pi-stacking interactions with aromatic residues like tyrosine. nih.gov

Key interactions for benzamide-type molecules often involve:

Hydrogen Bonding: The carbonyl oxygen of the amide or ester group can act as a hydrogen bond acceptor. jst.go.jpnih.gov

Hydrophobic Interactions: The aromatic ring and the ethyl groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket. ingentaconnect.comresearchgate.net

Pi-Stacking: The benzene (B151609) ring can form pi-stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan. nih.gov

Amide–π Stacking: Interactions between the backbone amide of proteins and the aromatic ring of ligands are also observed. rsc.org

The following table summarizes typical interactions observed for benzamide derivatives in protein binding sites, which are likely relevant for "this compound".

| Interaction Type | Interacting Group on Ligand | Potential Interacting Protein Residues | Reference |

| Hydrogen Bonding | Carbonyl Oxygen | Serine, Threonine, Tyrosine, Histidine | jst.go.jpnih.gov |

| Hydrophobic | Diethyl groups, Benzene ring | Leucine, Isoleucine, Valine, Alanine | ingentaconnect.comresearchgate.net |

| Pi-Stacking | Benzene ring | Tyrosine, Phenylalanine, Tryptophan | nih.gov |

The prediction of binding modes and affinities provides a quantitative measure of how well a ligand might bind to a protein. For analogs of "this compound," docking studies have been performed against various targets. For instance, docking of DEET against insect muscarinic acetylcholine (B1216132) receptors (mAChR) yielded favorable binding scores. nih.gov In another study, benzamide derivatives showed potent MolDock scores against DNA gyrase and Sec14p. ingentaconnect.com

The binding affinity is often expressed as a docking score (in kcal/mol), where a more negative value indicates a stronger predicted binding. The table below shows docking scores for some benzamide and DEET-like compounds against different protein targets.

| Compound | Protein Target | Docking Score (kcal/mol) | Reference |

| DEET | Insect mAChR-A | -7.19 | nih.gov |

| DEET | Human M1 GPCR | -7.3 | nih.gov |

| Benzamide derivative B1 | DNA gyrase | -109.736 (MolDock Score) | ingentaconnect.com |

| Benzamide derivative B2 | Sec14p | -119.451 (MolDock Score) | ingentaconnect.com |

| Ph2Br (benzamide isomer) | Prostaglandin (B15479496) H2 synthase-1 | -7.7 | jst.go.jp |

| Ph3Br (benzamide isomer) | Prostaglandin H2 synthase-1 | -7.4 | jst.go.jp |

| Methyl 4-amino benzoate (B1203000) analog | Human G6PD | -6.71 | nih.gov |

| Methyl 4-amino benzoate analog | Human 6PGD | -7.61 | nih.gov |

These studies suggest that "this compound," due to its structural similarities, would also be expected to exhibit significant binding affinity for various biological receptors, potentially including those involved in insect repellency.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties of organic molecules are of great interest for applications in photonics and optoelectronics. Computational quantum chemical methods are frequently used to predict these properties. The NLO response in organic molecules often arises from intramolecular charge transfer between electron donor and acceptor groups connected by a π-conjugated system. researchgate.net

For "this compound," the benzene ring acts as the π-conjugated bridge. The diethylcarbamoyl group and the methyl benzoate group can influence the electronic distribution. While the ester group is generally considered an electron-withdrawing group, the amide group's character can be more complex.

Theoretical studies on similar aromatic compounds have shown that the presence of electron-donating and electron-withdrawing groups can significantly enhance the first hyperpolarizability (β), a measure of the second-order NLO response. researchgate.netscielo.org.mx For instance, computational studies on phenanthrene (B1679779) derivatives have shown that pairing strong donor and acceptor groups leads to good NLO behavior. researchgate.net Similarly, studies on other organic dyes have demonstrated that tuning the electron-withdrawing strength can modulate the NLO properties. kfupm.edu.sa

Chemical Derivatization and Functionalization Strategies Involving Methyl 3 Diethylcarbamoyl Benzoate

Regioselective Functionalization of the Aromatic Ring

The substitution pattern on the aromatic ring of methyl 3-(diethylcarbamoyl)benzoate is governed by the electronic properties of the existing substituents. Both the methoxycarbonyl group (-COOCH₃) and the diethylcarbamoyl group (-CON(CH₂CH₃)₂) are electron-withdrawing and act as meta-directors in electrophilic aromatic substitution reactions. organicchemistrytutor.comquizlet.comlibretexts.org This directing effect is due to the deactivation of the ortho and para positions through resonance and inductive effects, making the meta positions the most favorable sites for electrophilic attack. organicchemistrytutor.comlibretexts.org

Electrophilic Aromatic Substitution:

In a typical electrophilic aromatic substitution, such as nitration, an incoming electrophile will preferentially add to the positions meta to both existing groups. For this compound, the available meta positions are C5 (meta to the ester and ortho to the amide) and C4/C6 (meta to the amide and ortho/para to the ester). The -CONR₂ group is a stronger deactivating group than the -COOR group. Therefore, electrophilic substitution is directed to the position meta to the stronger deactivating group, which is the C5 position. For instance, nitration of methyl benzoate (B1203000) yields predominantly methyl 3-nitrobenzoate. aiinmr.comchegg.comrsc.org

Directed ortho-Metalation (DoM):

A powerful strategy to override the inherent meta-directing effect is directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.orgbaranlab.org The N,N-diethylcarbamoyl group is a potent directed metalation group (DMG). organic-chemistry.orgacs.orgnih.gov By treating this compound with a strong organolithium base, such as sec-butyllithium (B1581126) in the presence of TMEDA (tetramethylethylenediamine), it is possible to selectively deprotonate the aromatic ring at the position ortho to the amide group (the C2 or C4 position). The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a new substituent with high regioselectivity. This method provides access to ortho-functionalized derivatives that are not accessible through classical electrophilic substitution. wikipedia.org

| Reaction Type | Reagents and Conditions | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C5 | Nitro-substituted derivative | aiinmr.comchegg.com |

| Directed ortho-Metalation | 1. s-BuLi, TMEDA, THF, -78 °C 2. Electrophile (e.g., I₂) | C2 or C4 | ortho-Substituted derivative | wikipedia.orgacs.org |

Modifications of the Ester Moiety

The methyl ester group is a key site for derivatization, allowing for its conversion into other functional groups such as carboxylic acids or different esters.

Hydrolysis:

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. oieau.frpsu.edu Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt. psu.edursc.org This transformation converts this compound into 3-(diethylcarbamoyl)benzoic acid. Studies on various methyl benzoates have shown that this reaction is generally efficient. psu.edursc.org

Transesterification:

Transesterification allows for the conversion of the methyl ester into other alkyl esters. This reaction is typically catalyzed by acids or bases in the presence of an excess of the desired alcohol. researchgate.netmdpi.comresearchgate.netresearchgate.net For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 3-(diethylcarbamoyl)benzoate. Various catalysts, including solid acid catalysts like zirconium/titanium oxides, have been developed to facilitate this transformation under heterogeneous conditions, simplifying product purification. mdpi.comresearchgate.netresearchgate.net

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Basic Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. H₃O⁺ | 3-(Diethylcarbamoyl)benzoic acid | psu.edursc.org |

| Transesterification | R'OH, Acid or Base catalyst, Heat | Alkyl 3-(diethylcarbamoyl)benzoate | researchgate.net |

Alterations of the Diethylcarbamoyl Group

The tertiary amide, or diethylcarbamoyl group, is a robust functional group, but it can also be transformed through specific chemical reactions, primarily reduction or hydrolysis.

Reduction:

The amide group can be reduced to a tertiary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comorganic-chemistry.orgic.ac.ukyoutube.comstackexchange.com The reaction converts the carbonyl of the amide into a methylene (B1212753) group (-CH₂-), yielding [3-(methoxycarbonyl)phenyl]-N,N-diethylmethanamine. This reaction proceeds via a complex with the aluminum hydride, followed by the delivery of hydride ions. masterorganicchemistry.comyoutube.com

Hydrolysis:

While amides are generally more resistant to hydrolysis than esters, the diethylcarbamoyl group can be hydrolyzed back to a carboxylic acid under forcing acidic or basic conditions. vedantu.comquora.comprezi.comvaia.com This would cleave the carbon-nitrogen bond, yielding methyl 3-carboxybenzoate (B1239119) and diethylamine (B46881). This reaction typically requires more stringent conditions (e.g., prolonged heating with strong acid or base) than ester hydrolysis. prezi.com

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Reduction | 1. LiAlH₄, THF 2. H₂O | [3-(Methoxycarbonyl)phenyl]-N,N-diethylmethanamine | masterorganicchemistry.comic.ac.uk |

| Acidic Hydrolysis | H₃O⁺, Heat | Methyl 3-carboxybenzoate and Diethylamine | vedantu.comprezi.com |

Formation of Polyfunctionalized Organic Intermediates

The true synthetic utility of this compound lies in the ability to combine the aforementioned functionalization strategies to create complex, polyfunctionalized molecules. By strategically manipulating the aromatic ring and the two functional groups, a diverse range of intermediates can be accessed.

For example, a synthetic sequence could begin with a directed ortho-metalation to introduce a substituent, such as a bromine atom, at the C2 position. The resulting 2-bromo-methyl 3-(diethylcarbamoyl)benzoate can then undergo further transformations. The ester moiety could be hydrolyzed to the carboxylic acid, and the newly introduced bromine atom could participate in cross-coupling reactions (e.g., Suzuki or Heck reactions) to form new carbon-carbon bonds. This step-wise approach allows for the controlled construction of highly decorated aromatic scaffolds from a relatively simple starting material.

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds (libraries) for screening in drug discovery and materials science. nih.govnih.govsemanticscholar.org this compound is a suitable scaffold for such endeavors due to its multiple points for diversification.

The two functional groups and the aromatic ring provide three distinct points for modification. A combinatorial library could be generated by:

Varying the ester group: Transesterification with a variety of alcohols.

Modifying the amide: Using different secondary amines in the initial synthesis to create a range of N,N-dialkylcarbamoyl benzoates.

Functionalizing the aromatic ring: Performing reactions like directed ortho-metalation followed by quenching with a library of different electrophiles.

For instance, a parallel synthesis approach could be employed where the core scaffold is subjected to different reaction conditions in separate wells of a microtiter plate. nih.govyoutube.com This allows for the efficient production of a large library of analogs, where each member has a unique combination of substituents at the ester, amide, and aromatic ring positions, facilitating the exploration of structure-activity relationships. nih.gov

Applications of Methyl 3 Diethylcarbamoyl Benzoate in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Molecules

The structural framework of Methyl 3-(diethylcarbamoyl)benzoate, possessing both an electron-withdrawing methyl ester and a versatile diethylcarbamoyl group, positions it as a key starting material for the synthesis of more elaborate molecules.

The benzamide (B126) and carbamate (B1207046) moieties are prevalent in a wide array of biologically active compounds. While direct incorporation of this compound into a commercial drug or pesticide is not prominently documented, its structural motifs are highly relevant. N-substituted benzamides, for instance, have been designed and synthesized as antitumor agents, showing inhibitory activity against various cancer cell lines. researchgate.net Similarly, carbamate derivatives, such as those derived from steroids, have demonstrated significant plant-growth-promoting activity, highlighting their potential in agrochemistry. nih.gov

The development of novel pesticides often involves the synthesis of complex molecules containing amide functionalities. For example, a series of β-naphthol derivatives incorporating a benzothiazolylamino group, structurally related to functionalized amides, have been synthesized and shown to possess pesticidal properties. nih.gov Furthermore, derivatives of N,N-Diethyl-m-toluamide (DEET), a well-known insect repellent which shares the N,N-diethylbenzamide core structure, have been developed into reactive dyes for creating mosquito-repellent textiles. researchgate.net These examples underscore the value of the diethylcarbamoyl)benzoate scaffold as a precursor for molecules with potential agrochemical applications.

Table 1: Examples of Related Structures in Pharmaceutical and Agrochemical Research

| Compound Class | Application Area | Relevant Structural Feature | Research Finding |

|---|---|---|---|

| N-Substituted Benzamides | Antitumor Agents | Benzamide | Compounds showed inhibitory activity against MCF-7, K562, and A549 cancer cell lines. researchgate.net |

| Steroidal Carbamates | Plant Growth Promoters | Carbamate | Phenylcarbamate derivatives of stigmasterol (B192456) and diosgenin (B1670711) showed growth-promoting activity in Arabidopsis thaliana. nih.gov |

| Benzothiazolylamino Naphthalen-2-ols | Pesticidal Agents | Substituted Amide | Novel compounds exhibited insecticidal and fungicidal activities. nih.gov |

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. The benzamide functionality is a well-established precursor for constructing various heterocyclic systems. For example, benzamides can undergo catalytic C-H activation and annulation with various partners to form fused heterocyclic structures like phthalimides and isoquinolin-1(2H)-ones. rsc.orgacs.org Phthalides, which are themselves important structural motifs in many biologically active natural products, can be synthesized from benzamides through rhenium-catalyzed [4+1] annulation with aldehydes. organic-chemistry.orgrsc.orgnih.gov

The carbamoyl (B1232498) group can also be a synthon for heterocycles. Thiocarbamoyl derivatives, for instance, are versatile intermediates in the synthesis of sulfur-containing heterocycles like thiophenes and thiazoles. researchgate.net The synthesis of benzimidazole (B57391), another critical pharmacophore, often involves the condensation of precursors that can be derived from functionalized benzoic acids or benzamides. nih.gov This demonstrates that this compound serves as a latent precursor for a diverse range of valuable heterocyclic scaffolds.

Use as a Directing Group in Directed Metalation Reactions

One of the most powerful applications of the tertiary amide group in this compound is its function as a directed metalation group (DMG). Directed ortho metalation (DoM) is a strategic reaction in organic synthesis that allows for the regioselective functionalization of aromatic rings. wikipedia.org

In this process, the heteroatom of the DMG (the oxygen of the carbonyl and/or the nitrogen of the amide) coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium (B1581126). This coordination positions the strong base to deprotonate the sterically most accessible ortho proton, forming a thermodynamically stable aryllithium intermediate. wikipedia.org This intermediate can then be trapped by a wide variety of electrophiles to introduce a new substituent exclusively at the ortho position.

For this compound, the potent N,N-diethylcarbamoyl group directs lithiation to the C2 and C4 positions. uwindsor.caacs.org The regioselectivity between these two sites would be influenced by reaction conditions and the steric environment. This strategy provides a reliable route to 1,2,3- or 1,3,4-trisubstituted benzene (B151609) derivatives, which are often challenging to synthesize via classical electrophilic aromatic substitution methods. The ability of tertiary amides to act as robust DMGs is well-documented, making this a key synthetic application for this compound. acs.orgresearchgate.net

Table 2: Directed ortho Metalation (DoM) of this compound

| Directing Group | Position of Metalation | Subsequent Reaction with Electrophile (E+) | Product Type |

|---|

Contribution to the Development of New Catalytic Reactions

This compound contains two key functional groups, an ester and an amide, which are central to many catalytic transformations. While the compound itself may not be a catalyst, it serves as a valuable substrate for developing and testing new catalytic methodologies.

For instance, the direct amidation of esters with amines is a highly atom-economical but challenging transformation. Heterogeneous catalysts, such as those based on niobium pentoxide (Nb₂O₅), have been developed for the direct amidation of methyl benzoate (B1203000) with various amines, offering a reusable and solvent-free reaction system. researchgate.net The presence of the additional carbamoyl group in this compound makes it an interesting substrate to test the scope and functional group tolerance of such new catalytic systems.

Furthermore, the synthesis of benzoates and related esters is an area of active catalytic research. Solid acid catalysts, such as titanium-zirconium mixed oxides, have been developed for the esterification of benzoic acids with methanol (B129727), providing a recyclable and environmentally benign alternative to traditional mineral acids. mdpi.comresearchgate.net The synthesis of the title compound itself could be a benchmark reaction for such catalysts. Additionally, catalytic C-H activation reactions that target the benzamide group for cyclization, such as the rhenium-catalyzed synthesis of phthalides, represent another area where this molecule could be used as a model substrate to explore reaction mechanisms and scope. organic-chemistry.org

Exploration of Carbamoyl Benzoates in Advanced Materials

The unique electronic and structural properties of carbamoyl benzoates make them promising candidates for applications in advanced materials, including corrosion inhibitors and nonlinear optical (NLO) materials.

Corrosion Inhibitors: Organic molecules that can adsorb onto a metal surface and form a protective layer are widely used as corrosion inhibitors. Compounds containing heteroatoms (like oxygen and nitrogen) and π-systems (like aromatic rings) are particularly effective. Benzoates and their derivatives are known to inhibit the corrosion of steel and other metals in various environments. The carbamoyl group, with its additional heteroatoms, can enhance the adsorption process and protective efficiency. While specific studies on this compound are not prominent, related benzimidazole derivatives and other carbamate-containing compounds have shown excellent performance as corrosion inhibitors for mild steel and aluminum in acidic media. The inhibitive action is typically attributed to the formation of a physically and/or chemically adsorbed film on the metal surface.

Non-Linear Optical (NLO) Materials: Materials with significant NLO properties are crucial for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with a high degree of π-conjugation and an asymmetric distribution of electron density (i.e., large dipole moment and hyperpolarizability) often exhibit strong NLO responses. nih.gov Benzoate esters incorporated into larger conjugated systems have been investigated for their NLO properties. For example, a study on 4-(benzothiazolyldiazenyl)-3-chlorophenyl 4-(nonylthio)benzoate revealed a significant nonlinear refractive index. researchgate.net The presence of the electron-donating and -withdrawing groups in the carbamoyl benzoate structure could be tuned to enhance these properties, making it a potentially useful scaffold for the design of new NLO materials. nih.govkafkas.edu.tr

Future Research Directions and Translational Potential

Elucidating Novel Biological Mechanisms of Action

A foundational aspect of developing any new chemical entity is to understand its biological activity. For Methyl 3-(diethylcarbamoyl)benzoate, the initial research would focus on identifying its molecular targets and elucidating its mechanism of action. The presence of the carbamoyl (B1232498) group is significant, as this functional group is capable of forming hydrogen bonds with biological targets such as enzymes or receptor proteins. Similarly, the methyl ester can participate in various interactions.

Future studies should involve broad-based phenotypic screening across various cell lines to identify any potential cytotoxic, anti-proliferative, or other biological effects. In the event of confirmed activity, target deconvolution studies would be paramount. Techniques such as affinity chromatography-mass spectrometry, and activity-based protein profiling could be employed to isolate and identify binding partners. For instance, related benzoate (B1203000) derivatives have been investigated for their potential as insecticides, acting as contact toxicants and fumigants, suggesting possible neurological or metabolic targets. mdpi.comresearchgate.net Investigating whether this compound shares or diverges from these activities would be a critical first step.

Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

Once a biological activity is confirmed, the principles of medicinal chemistry can be applied to design next-generation analogues with improved properties. Structure-activity relationship (SAR) studies would be essential to understand how modifications to the this compound scaffold affect its biological activity.

Key areas for modification include:

The Diethylcarbamoyl Group: The ethyl groups could be replaced with other alkyl or cyclic substituents to probe the size and nature of the binding pocket.

The Aromatic Ring: Introduction of various substituents (e.g., halogens, nitro groups, or alkyl groups) on the benzene (B151609) ring could modulate electronic properties and metabolic stability, and introduce new interaction points.

The Ester Group: The methyl ester could be altered to other esters or replaced with alternative functional groups like amides or ketones to fine-tune potency and pharmacokinetic properties.

The design of these new analogues would be guided by the goal of maximizing potency against the desired target while minimizing off-target effects to improve the selectivity profile. nih.gov

Development of Advanced Synthetic Routes for Scalable Production

The ability to produce a compound on a large scale is crucial for extensive preclinical and potential clinical development. The synthesis of this compound would likely involve a multi-step process. A plausible route could begin with the esterification of a corresponding benzoic acid derivative, followed by amidation. youtube.comwikipedia.org

For example, a common method for synthesizing methyl benzoates is the Fischer esterification of benzoic acid with methanol (B129727) in the presence of a strong acid catalyst. wikipedia.org The resulting methyl benzoate derivative could then be functionalized, or the synthesis could start from a pre-functionalized benzoic acid. The formation of the amide bond to create the diethylcarbamoyl group can be achieved by reacting an appropriate acid chloride precursor with diethylamine (B46881). nih.gov

Future research in this area should focus on developing more efficient and scalable synthetic methods. This could involve exploring novel catalysts, such as solid acid catalysts, to replace traditional and often difficult-to-remove acid catalysts like sulfuric acid. mdpi.comresearchgate.net Process optimization to improve reaction yields, reduce the number of purification steps, and ensure cost-effectiveness will be critical for translational potential.

| Potential Synthetic Step | Common Reagents | Key Challenge |

| Esterification | Benzoic acid, Methanol, H₂SO₄ | Catalyst removal, water by-product |

| Chlorination | Isophthalic acid monomethyl ester, Thionyl chloride | Handling of corrosive reagents |

| Amidation | Methyl 3-(chlorocarbonyl)benzoate, Diethylamine | Control of side reactions, purification |

This table presents a hypothetical synthetic pathway for illustrative purposes.

Integration of Computational and Experimental Approaches for Rational Design

Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation. For this compound, computational tools can accelerate the design-build-test-learn cycle. researchgate.net

If a biological target is identified, molecular docking studies can be performed to predict the binding mode of this compound within the target's active site. These models can highlight key interactions and provide a rationale for observed biological activity. Furthermore, these computational models can be used to virtually screen libraries of designed analogues, prioritizing the synthesis of compounds with the highest predicted affinity and selectivity. nih.gov

Density functional theory (DFT) calculations can be employed to understand the electronic structure and reactivity of the molecule and its analogues, providing insights that can guide synthetic efforts and SAR interpretation. researchgate.netresearchgate.net This integrated approach allows for a more rational, hypothesis-driven process for developing next-generation compounds.

Exploration of this compound as a Probe in Chemical Biology

A well-characterized small molecule with high potency and selectivity for a specific biological target can serve as a valuable chemical probe. nih.gov Such probes are instrumental tools for dissecting complex biological pathways and validating novel drug targets. nih.govrsc.org

Should an analogue of this compound be developed with these characteristics, it could be utilized to study the function of its target protein in a cellular or organismal context. To be a useful probe, the compound should ideally have a known mechanism of action, high selectivity, and be effective in cellular assays. nih.gov

The development of a chemical probe based on this scaffold would involve:

Rigorous selectivity profiling against a broad panel of related and unrelated targets.

Demonstration of target engagement in living cells.

Synthesis of a "negative control," a structurally similar analogue that is inactive against the target, to help ensure that observed biological effects are due to on-target activity.

The use of such a probe could uncover new biological roles for its target protein, potentially revealing new therapeutic opportunities. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-(diethylcarbamoyl)benzoate, and how do reaction conditions influence yield?

- Methodology :

- Acylation of methyl benzoate derivatives : React methyl 3-aminobenzoate with diethylcarbamoyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Stirring at 60–80°C for 12–24 hours ensures complete conversion .

- Purification : Use column chromatography with ethyl acetate/petroleum ether gradients (e.g., 10:1 to 20:1) to isolate the product .

- Critical Factors :

- Solvent choice : DMF enhances nucleophilicity of the amine.

- Base selection : Weak bases (e.g., K₂CO₃) minimize side reactions like ester hydrolysis.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Confirm the presence of diethylcarbamoyl (δ ~3.3 ppm for N-CH₂; δ ~165–170 ppm for carbonyl) and methyl ester (δ ~3.8 ppm) groups. Compare shifts with analogs like methyl 3-(6-aminohexylcarbamoyl)benzoate .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (e.g., calculated m/z for C₁₃H₁₇NO₃: 235.1208) .

- IR Spectroscopy : Detect carbamoyl C=O stretching (~1680 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

- Case Study : If experimental NMR δ-values deviate from DFT-calculated shifts:

Re-examine solvent effects : Simulate shifts using polarizable continuum models (e.g., chloroform vs. DMSO).

Verify conformational flexibility : Rotameric states of the diethylcarbamoyl group may cause signal splitting .

Cross-validate : Use X-ray crystallography (e.g., SHELX refinement) to confirm bond lengths/angles .

Q. What strategies optimize coupling efficiency in the synthesis of this compound under mild conditions?

- Catalytic Approaches :

- Use DMAP (4-dimethylaminopyridine) to accelerate acylation at room temperature .

- Employ microwave-assisted synthesis (e.g., 100°C, 30 min) for faster kinetics .

- Table : Reaction Optimization Parameters

| Parameter | Standard Conditions | Optimized Conditions |

|---|---|---|

| Temperature | 80°C | 40°C (with DMAP) |

| Time | 24 hours | 2 hours (microwave) |

| Yield | 65–70% | 85–90% |

Q. How can crystallographic data (e.g., SHELX refinement) clarify structural ambiguities in this compound?

- Workflow :

Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction.

Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .

Validation : Check R-factor convergence (target: <5%) and electron density maps for missing atoms.

- Key Insight : Dihedral angles between the carbamoyl and benzoate groups influence packing efficiency .

Data Contradiction Analysis

Q. How should researchers address inconsistent purity assessments (HPLC vs. NMR) for this compound?

- Root Cause :

- HPLC : Detects UV-active impurities (e.g., unreacted diethylcarbamoyl chloride).

- NMR : Overlooks non-protonated contaminants (e.g., inorganic salts).

- Resolution :

- Combine techniques: Use LC-MS to correlate retention times with molecular weights.

- Perform elemental analysis to verify C/H/N ratios .

Methodological Recommendations

- Synthesis : Prioritize microwave-assisted methods for time-sensitive projects .

- Characterization : Always cross-validate NMR with X-ray data when steric effects complicate interpretation .

- Troubleshooting : For low yields, screen alternative bases (e.g., Cs₂CO₃) or activate the amine via in situ deprotonation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.